1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol
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Overview
Description
1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol This compound is characterized by the presence of an indole ring substituted with a methyl group and an ethane-1,2-diol moiety
Preparation Methods
The synthesis of 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindole with ethylene oxide under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols .
Scientific Research Applications
1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
1-(1-methyl-1H-indol-2-yl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(1H-indol-2-yl)ethane-1,2-diol: Lacks the methyl group on the indole ring, which may affect its chemical reactivity and biological activity.
1-(1-methyl-1H-indol-3-yl)ethane-1,2-diol: The position of the substituent on the indole ring is different, which can influence its properties and applications.
1-(1-methyl-1H-indol-2-yl)ethanol: Contains only one hydroxyl group, which may result in different chemical and biological behaviors.
Properties
IUPAC Name |
1-(1-methylindol-2-yl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-10(12)11(14)7-13/h2-6,11,13-14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHQLRDOGUFHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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